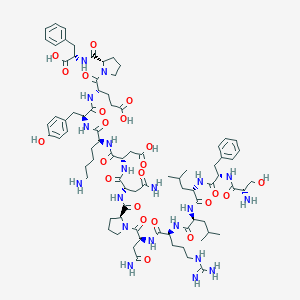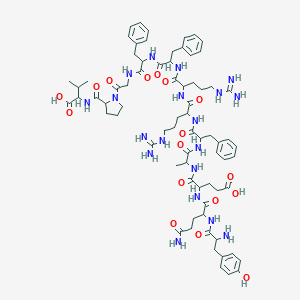
2-Naphthyl 3-pyrrolidinyl ether hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthyl 3-pyrrolidinyl ether hydrochloride (2-NPPE HCl) is an organic compound with the chemical formula C13H17ClN2O. It is a white crystalline solid that is soluble in water and polar organic solvents. 2-NPPE HCl is a versatile reagent that has been used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Polymer Development
The derivative of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride, particularly naphthalene-based compounds, has been actively researched in the synthesis of novel polymers. Studies illustrate the creation of pyridine-based ether ester diamines and their further application in generating thermally stable poly(ether ester amide)s (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004). Similar research has demonstrated the synthesis of heat-resistant polyimides using a pyridine-based diamine with preformed ether and ester groups (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005). These studies indicate the significant potential of such compounds in developing advanced materials with enhanced thermal stability and desirable physical properties.
Catalysis and Organic Synthesis
In the realm of organic synthesis and catalysis, derivatives of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride have been utilized as protecting groups in the synthesis of complex organic molecules. For instance, research has highlighted the use of 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis, providing a divergent approach towards generating high-mannose type oligosaccharide libraries (Li, Roy, & Liu, 2011). Another study explored the stabilization of a snub bisphenoidal environment of strontium in a complex containing ether and pyrazole derivatives, showcasing the intricate interactions and stability offered by such compounds (Schowtka, Görls, & Westerhausen, 2015).
Propriétés
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSPNKJVASFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 3-pyrrolidinyl ether hydrochloride | |
CAS RN |
127342-10-3 |
Source


|
| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)


